molecular formula C3H6O4S B1331523 Methylsulfonyl acetate CAS No. 5539-53-7

Methylsulfonyl acetate

Cat. No. B1331523
CAS RN: 5539-53-7
M. Wt: 138.14 g/mol
InChI Key: SMQSMQUBQPWGAO-UHFFFAOYSA-N
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Description

Methylsulfonyl acetate is a chemical compound that can be involved in various chemical reactions and possesses certain physical and chemical properties that make it of interest in different fields of research. It is related to compounds that have been studied for their biological activities, such as inhibition of enzymes like acetolactate synthase , and their potential as COX-2 inhibitors . Additionally, it is structurally related to compounds that have been analyzed using various experimental and theoretical techniques to understand their molecular and chemical properties .

Synthesis Analysis

The synthesis of compounds related to methylsulfonyl acetate has been reported in the literature. For instance, a series of methylsulfonyl and sulfamoyl acetamides and ethyl acetates were synthesized for the purpose of evaluating their biological activity as COX-2 inhibitors . Another study reported the synthesis of methyl (styrylsulfonyl)acetate as a building block for the synthesis of various thiazine dioxides . These studies demonstrate the synthetic routes that can be taken to create derivatives of methylsulfonyl acetate and related compounds.

Molecular Structure Analysis

The molecular structure of compounds related to methylsulfonyl acetate has been determined using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) . These studies provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions of these compounds, which are crucial for understanding their reactivity and properties.

Chemical Reactions Analysis

Methylsulfonyl acetate and its derivatives can participate in various chemical reactions. For example, the (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides has been achieved using visible-light-promoted radical reactions starting from bromomethyl phenyl sulfone derivatives . Additionally, methylsulfonium ions formed from related compounds have been shown to undergo elimination reactions to yield different products depending on the presence of water . These studies highlight the reactivity of the sulfonyl and methyl groups in these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of methylsulfonyl acetate-related compounds have been investigated through experimental and theoretical studies. For instance, the physiologic disposition and metabolic fate of a compound containing a methylsulfinyl moiety were studied in various species, revealing insights into its absorption, distribution, excretion, and metabolism . Theoretical calculations using density functional theory (DFT) have been employed to predict the local and global chemical activities, as well as non-linear optical behaviors of these compounds . These analyses are essential for understanding how these compounds behave in biological systems and in various chemical environments.

Scientific Research Applications

Synthesis and Biological Evaluation

Methylsulfonyl acetate derivatives have been synthesized and evaluated for their biological activities. For instance, a study by Consalvi et al. (2015) focused on creating methylsulfonyl and sulfamoyl acetamides and ethyl acetates as potential COX-2 inhibitors. These compounds exhibited significant in vitro activity against COX-2 and demonstrated analgesic activity in vivo. This research highlights the potential of methylsulfonyl acetate derivatives in the development of new pharmaceuticals with specific biological targets (Consalvi et al., 2015).

Anti-Inflammatory and Antioxidant Effects

Methylsulfonyl acetate has been identified as a compound with anti-inflammatory and antioxidant properties. Amirshahrokhi et al. (2011) investigated the effects of methylsulfonylmethane (MSM), a derivative of methylsulfonyl acetate, in an experimental colitis model in rats. The study demonstrated that MSM could reduce colonic damage and inflammation, indicating its potential therapeutic application in conditions like ulcerative colitis (Amirshahrokhi et al., 2011).

Herbicide Action

Methylsulfonyl acetate derivatives also play a role in agriculture, particularly in herbicide formulations. Chaleff and Mauvais (1984) discovered that certain sulfonylurea herbicides, which likely include methylsulfonyl acetate derivatives, inhibit acetolactate synthase in plants. This enzyme is crucial for amino acid biosynthesis, and its inhibition by these herbicides effectively controls weed growth (Chaleff & Mauvais, 1984).

Analytical Applications

In the field of analytical chemistry, methylsulfonyl acetate derivatives are utilized for their stability and reactivity. Klaffenbach et al. (1993) developed a method to analyze sulfonylurea herbicides by gas-liquid chromatography, where methylsulfonyl acetate derivatives played a crucial role in stabilizing these compounds for analysis (Klaffenbach et al., 1993).

Catalysis and Solvent Applications

In industrial processes, methylsulfonyl acetate derivatives have been explored for their catalytic and solvent properties. For instance, Graczová et al. (2018) investigated the use of methyl acetate (a derivative of methylsulfonyl acetate) in extractive distillation processes. This study highlighted the economic aspects of using methyl acetate for separating mixtures in industrial applications (Graczová et al., 2018).

Recent Scientific Research on Methylsulfonyl Acetate and Related Compounds (2023)

Methanogenesis and Environmental Adaptation

In 2023, Salvi et al. conducted a study on Methanosarcina acetivorans, a methanogenic archaeum, to understand how combinations of substrates, including sulfide or acetate and 2-mercaptoethane sulfonate, affect metabolic fluxes. The findings showed that supplementing with both acetate and coenzyme M (CoM-SH) was necessary to alleviate the effects of the ΔhdrABC mutation in methanogens. This research offers new insights into the metabolic mechanisms of methanogens and their environmental adaptation strategies (Salvi et al., 2023).

Advances in Sulfonamide Synthesis

Van den Boom and Zuilhof (2023) reported a novel method for synthesizing a wide range of sulfonamides at room temperature, utilizing 4-nitrophenyl benzylsulfonate. This method showcased efficient yields and short reaction times, providing a viable alternative for producing sulfonamides, which have significant biological applications (Van den Boom & Zuilhof, 2023).

Catalysis in Formic Acid Dehydrogenation

Research by Guo et al. (2023) focused on the development of new Ir complexes bearing N-(Methylsulfonyl)-2-pyridinecarboxamide and N-(Phenylsulfonyl)-2-pyridinecarboxamide as catalysts for aqueous formic acid dehydrogenation. The study highlights the potential of these complexes in catalytic applications, providing a pathway for efficient energy conversion processes (Guo et al., 2023).

EMS Mutagenesis in Plant Stress Tolerance

Chen et al. (2023) provided insights into the application of ethyl methanesulfonate (EMS)-induced mutagenesis in plant development and abiotic stress tolerance research. The review discussed the types of mutations, mutation sites, and the identification and characterization of mutations, emphasizing the role of EMS in advancing plant breeding and fundamental research (Chen et al., 2023).

Safety And Hazards

Methylsulfonyl acetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methylsulfonyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S/c1-3(4)7-8(2,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQSMQUBQPWGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303406
Record name methylsulfonyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylsulfonyl acetate

CAS RN

5539-53-7
Record name NSC158252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methylsulfonyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
N Mahaboob Basha, G Lavanya… - Archiv der …, 2013 - Wiley Online Library
A new class of acetamidomethylsulfonyl bis heterocycles‐oxazolyl‐1,3,4‐oxadiazoles, ‐thiazolyl‐1,3,4‐oxadiazoles, and ‐imidazolyl‐1,3,4‐oxadiazoles were synthesized from the …
Number of citations: 13 onlinelibrary.wiley.com
D Seenaiah, BC Venkatesh, A Padmaja, V Padmavathi - 2013 - nopr.niscpr.res.in
A new class of oxazolinyl/thiazolinyl/imidazolinyl-benzoxazoles/benzothiazoles/benzimidazoles have been prepared by exploiting the respective heterocyclic sulfonyl acetic acid methyl …
Number of citations: 7 nopr.niscpr.res.in
G Petrillo, C Tavani, L Bianchi, A Benzi, MM Cavalluzzi… - Molecules, 2021 - mdpi.com
Twenty-two novel, variously substituted nitroazetidines were designed as both sulfonamide and urethane vinylogs possibly endowed with antimicrobial activity. The compounds under …
Number of citations: 6 www.mdpi.com
E Gipstein, CG Willson, H Sachdev - The Journal of Organic …, 1980 - ACS Publications
Contrary to the reports in the patent literature, the title compounds could not be synthesized via the Mannich reaction with alkyl a-(alkylsulfonyl) acetate RS02CH2C00R'(R= R'= CHg or …
Number of citations: 26 pubs.acs.org
KM Foote, K Blades, A Cronin, S Fillery… - Journal of medicinal …, 2013 - ACS Publications
ATR is an attractive new anticancer drug target whose inhibitors have potential as chemo- or radiation sensitizers or as monotherapy in tumors addicted to particular DNA-repair …
Number of citations: 232 pubs.acs.org
MS Eno, JD Brubaker, JE Campbell… - Journal of medicinal …, 2022 - ACS Publications
While epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have changed the treatment landscape for EGFR mutant (L858R and ex19del)-driven non-small-cell …
Number of citations: 40 pubs.acs.org
P Verdía, F Santamarta, E Tojo - Molecules, 2011 - mdpi.com
The ionic liquid 1,3-dimethylimidazolium methyl sulfate, [MMIm][MSO 4 ], together with a small amount of water (the amount taken up by the ionic liquid upon exposure to air), acts …
Number of citations: 70 www.mdpi.com
K Blades, J Demeritt, S Fillery, KM Foote… - Tetrahedron …, 2014 - Elsevier
Two novel synthetic strategies that allow rapid diversification of the sulfone moiety in sulfonylmethyl pyrimidines, a class of compounds with a wide range of biological activity, which are …
Number of citations: 2 www.sciencedirect.com
B Flamme, M Haddad, P Phansavath… - …, 2018 - Wiley Online Library
Twenty‐two new bifunctional sulfones containing ester, ether and carbonate moieties have been synthesized in the present work. Their physicochemical properties [dynamic viscosity, …
GM Coppola - Journal of Heterocyclic Chemistry, 1978 - Wiley Online Library
… When 1b was allowed to react with a simple active methylene compound such as ethyl tt-methylsulfonyl acetate in the presence of …
Number of citations: 27 onlinelibrary.wiley.com

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